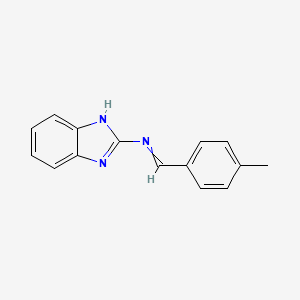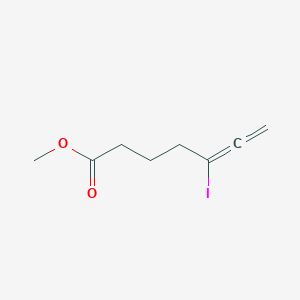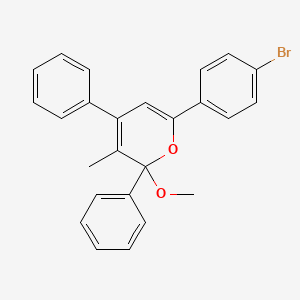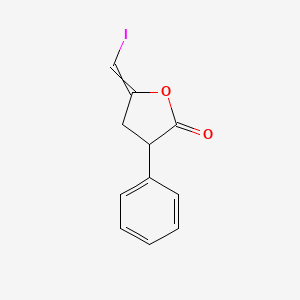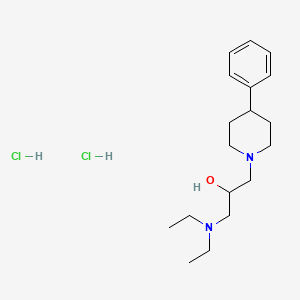
N-(2-Methylpropyl)dec-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methylpropyl)dec-2-enamide is a chemical compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond between the carbon and nitrogen atoms in the amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)dec-2-enamide can be achieved through several methods. One common approach involves the oxidative desaturation of amides. This method typically employs transition-metal catalysts such as iron or manganese to facilitate the desaturation process . Another method involves the electrophilic activation of amides using reagents like triflic anhydride and lithium hexamethyldisilazide (LiHMDS) . These methods are characterized by their efficiency and broad substrate scope.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative desaturation processes, utilizing robust and scalable catalytic systems. The choice of catalysts and reaction conditions is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Methylpropyl)dec-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated amides.
Substitution: Enamides can participate in nucleophilic substitution reactions, where the double bond acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and transition-metal oxides.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amides, oxides, and reduced amide derivatives. The specific products depend on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(2-Methylpropyl)dec-2-enamide has several scientific research applications:
Chemistry: It serves as a versatile synthon in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Wirkmechanismus
The mechanism of action of N-(2-Methylpropyl)dec-2-enamide involves its interaction with molecular targets through its double bond. The compound can act as a nucleophile, participating in various chemical reactions. The electron-rich double bond allows it to interact with electrophilic centers in biological molecules, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Methylpropyl)but-2-enamide
- N-(2-Methylpropyl)hex-2-enamide
- N-(2-Methylpropyl)oct-2-enamide
Uniqueness
N-(2-Methylpropyl)dec-2-enamide is unique due to its longer carbon chain, which imparts distinct physicochemical properties compared to shorter-chain enamides.
Eigenschaften
CAS-Nummer |
73785-32-7 |
|---|---|
Molekularformel |
C14H27NO |
Molekulargewicht |
225.37 g/mol |
IUPAC-Name |
N-(2-methylpropyl)dec-2-enamide |
InChI |
InChI=1S/C14H27NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h10-11,13H,4-9,12H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
BBZPUGFXXAPEJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC=CC(=O)NCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


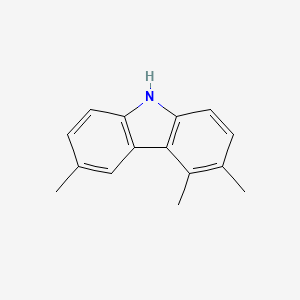
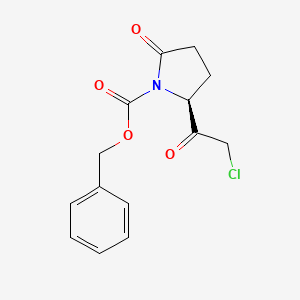
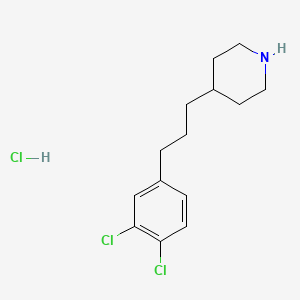

![N-[2-(3-butyl-1,3-diazinan-1-yl)ethyl]-N-phenylpropanamide;oxalic acid](/img/structure/B14436158.png)
![5,9-Methano[1,3]thiazolo[5,4-d]azocine](/img/structure/B14436160.png)


